

Commercial Availability and Technical Guide for 2-Bromothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromothieno[3,2-c]pyridine

Cat. No.: B1288045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and biological relevance of **2-Bromothieno[3,2-c]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.

Commercial Suppliers and Availability

2-Bromothieno[3,2-c]pyridine (CAS No. 94226-20-7) is available from a range of commercial chemical suppliers. While real-time stock levels and lead times are subject to change and typically require a direct inquiry, the following table summarizes prominent suppliers across different geographical regions. Purity levels are generally offered at 98% or higher.

Supplier	Region(s) Served	Indicative Purity	Notes
Sigma-Aldrich (Merck)	Global	≥98%	Often available through their Fluorochem preferred partner. Availability may vary by country.
American Elements	North America, Global	Can be produced in high and ultra-high purity forms (99%+)	Offers various grades including research and pharmaceutical. Can produce to customer specifications.
Angene International Limited	Global	≥98%	A supplier of a wide range of fine chemicals.
Accela ChemBio Inc.	North America, Asia, Europe	≥98%	Specializes in building blocks and intermediates for R&D.
Shanghai AngewChem Co., Ltd.	Asia, Global	98%	Offers chemical research, process development, and large-scale production.
Laibo Chem	Asia, Global	Not specified	Provides research chemicals in various package sizes.

Note: This is not an exhaustive list, and availability and pricing should be confirmed directly with the suppliers.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and purification of **2-Bromothieno[3,2-c]pyridine** and its use in a common cross-coupling reaction. These are illustrative and may require optimization for specific laboratory conditions and scales.

Synthesis of 2-Bromothieno[3,2-c]pyridine

A common route to **2-Bromothieno[3,2-c]pyridine** involves the direct bromination of the parent heterocycle, thieno[3,2-c]pyridine.

Reaction Scheme:

Materials:

- thieno[3,2-c]pyridine
- N-Bromosuccinimide (NBS)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- Solvents for recrystallization (e.g., ethanol, isopropanol)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thieno[3,2-c]pyridine (1.0 equivalent) in anhydrous THF.

- **Bromination:** Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
- **Reaction Monitoring:** Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of 2-Bromothieno[3,2-c]pyridine

The crude product can be purified by a combination of column chromatography and recrystallization.

Column Chromatography:

- **Slurry Preparation:** Adsorb the crude product onto a small amount of silica gel.
- **Column Packing:** Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- **Elution:** Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.
- **Analysis:** Monitor the fractions by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

- **Solvent Selection:** Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g.,

ethanol, isopropanol).

- **Dissolution:** Dissolve the partially purified product in a minimal amount of the hot solvent.
- **Crystallization:** Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

2-Bromothieno[3,2-c]pyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.

Reaction Scheme:

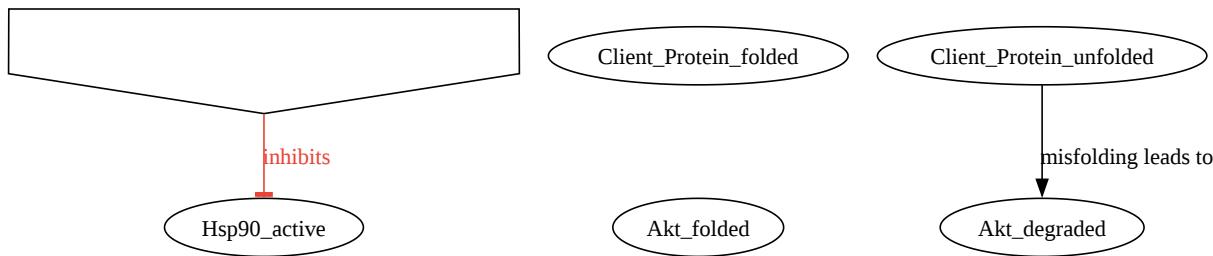
Materials:

- **2-Bromothieno[3,2-c]pyridine** (1.0 equivalent)
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0 - 3.0 equivalents)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

- **Reaction Setup:** To a Schlenk flask, add **2-Bromothieno[3,2-c]pyridine**, the arylboronic acid, the palladium catalyst, and the base.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent via syringe.

- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.


Biological Activity and Signaling Pathways

Derivatives of the thieno[3,2-c]pyridine scaffold have shown significant potential in drug discovery, particularly as inhibitors of protein kinases and other key cellular targets implicated in cancer.

Inhibition of Hsp90 and Downstream Signaling

One of the notable mechanisms of action for some thieno[3,2-c]pyridine derivatives is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.

By inhibiting the ATPase activity of Hsp90, these compounds can lead to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This disrupts multiple oncogenic signaling pathways simultaneously. A key pathway affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Akt is a well-established Hsp90 client protein.

[Click to download full resolution via product page](#)

Caption: Workflow for Biological Evaluation of Thienopyridine Derivatives.

This guide provides a foundational understanding of **2-Bromothieno[3,2-c]pyridine** for researchers and drug development professionals. For specific applications, further optimization of the described protocols and in-depth biological characterization are recommended.

- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2-Bromothieno[3,2-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288045#commercial-suppliers-and-availability-of-2-bromothieno-3-2-c-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com